4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound known for its potential applications in various fields including medicinal chemistry and industrial processes. This compound features a unique triazolone core, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available compounds such as 4-benzyloxybenzaldehyde and 4-methoxybenzylamine.
Condensation Reaction: : An initial condensation reaction forms an imine intermediate, followed by cyclization under acidic conditions to yield the triazolone ring.
Final Product Formation: : After cyclization, additional functional group modifications are performed to introduce the methyl and benzyloxyphenyl groups.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by:
Catalysis: : Using specific catalysts to enhance yield and selectivity.
Continuous Flow Synthesis: : Adopting continuous flow methods for better control over reaction parameters and scalability.
Green Chemistry Approaches: : Implementing environmentally friendly reagents and solvents to reduce waste and improve safety.
Chemical Reactions Analysis
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes several types of reactions:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can convert the compound into different reduced forms.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings, using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides (e.g., chlorides, bromides), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidized Derivatives: : Varied products depending on the degree and site of oxidation.
Reduced Derivatives: : Modified triazolone structures with different physicochemical properties.
Substituted Derivatives: : Compounds with new functional groups enhancing biological or chemical activity.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Investigated for its pharmacological properties, potentially offering new therapeutic options.
Industry: : Employed in the development of materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins that facilitate or inhibit biological processes.
Pathways Involved: : The compound may modulate signaling pathways, influencing cellular responses and biochemical activities.
Comparison with Similar Compounds
Compared to other triazolones, 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one offers unique properties:
4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the specific benzyloxy and methoxy substituents, affecting its reactivity and application.
4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: : Similar structure but without the benzyloxy group, altering its interaction with targets.
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : The absence of the methoxybenzyl group changes its physicochemical properties.
These comparisons highlight the distinctiveness of this compound and its potential for unique applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-18-25-26(16-19-8-12-22(29-2)13-9-19)24(28)27(18)21-10-14-23(15-11-21)30-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPOVCPFLZEQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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